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Compound of Interest

Compound Name: 2-Methoxybenzylamine

Cat. No.: B130920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methoxybenzylamine, a key chemical

intermediate in organic synthesis and pharmaceutical development. It details the compound's

structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and

significant applications, with a focus on its role in creating novel therapeutic agents.

Structure and Properties
2-Methoxybenzylamine, also known as o-methoxybenzylamine, is an organic compound

featuring a benzylamine core with a methoxy group at the ortho position of the benzene ring.[1]

This substitution significantly influences its electronic properties and reactivity.

Chemical Structure and Identifiers
The fundamental structural details and identifiers for 2-methoxybenzylamine are crucial for its

unambiguous identification in research and regulatory contexts.

IUPAC Name: (2-methoxyphenyl)methanamine[2][3]

Synonyms: o-Methoxybenzylamine, Benzenemethanamine, 2-methoxy-[4]

CAS Number: 6850-57-3[2][5]
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Molecular Formula: C₈H₁₁NO[2][3][5]

Molecular Weight: 137.18 g/mol [2][5]

InChI Key: PXJACNDVRNAFHD-UHFFFAOYSA-N[2][5]

SMILES: COc1ccccc1CN[5]

Physicochemical Properties
The physical and chemical properties of 2-methoxybenzylamine are summarized in the table

below. It exists as a colorless to pale yellow liquid at room temperature and is noted to be air-

sensitive.[1]

Property Value Reference(s)

Appearance Colorless to pale yellow liquid [1][6]

Form Liquid [5]

Boiling Point 227 °C at 724 mmHg [5][7]

Density 1.051 g/mL at 25 °C [5][7]

Refractive Index (n20/D) 1.548 [5]

Flash Point 100 °C (212.0 °F) - closed cup [5]

Solubility Soluble in water [1]

Sensitivity Air Sensitive [1]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of 2-
methoxybenzylamine. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) are presented below.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)
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Assignment Chemical Shift (ppm)

Aromatic Protons 7.22, 7.19

Aromatic Protons 6.90, 6.86

Methoxy Protons (-OCH₃) 3.83

Methylene Protons (-CH₂) 3.81

Amine Protons (-NH₂) 1.54

Data sourced from ChemicalBook[1].

Table 2: Infrared (IR) Spectroscopy Data (Gas Phase)

Wavenumber (cm⁻¹) Interpretation

~3400-3300 N-H stretch (amine)

~3100-3000 C-H stretch (aromatic)

~2950-2850 C-H stretch (aliphatic -CH₃, -CH₂)

~1600, ~1490 C=C stretch (aromatic ring)

~1240 C-O stretch (aryl ether)

~1030 C-N stretch (amine)

Interpretations based on typical IR absorption

regions and data from NIST WebBook[4].

Table 3: Mass Spectrometry (MS) Fragmentation Data
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m/z Relative Intensity Interpretation

137 73.6% Molecular Ion [M]⁺

136 100.0% [M-H]⁺ (Base Peak)

121 43.3% Loss of NH₂ ([M-NH₂]⁺)

106 49.2%
Tropylium ion derivative

([C₇H₆O]⁺)

91 41.1% Tropylium ion ([C₇H₇]⁺)

77 25.4% Phenyl cation ([C₆H₅]⁺)

Data sourced from

ChemicalBook, representing

electron ionization (EI)

fragmentation[1].

Synthesis of 2-Methoxybenzylamine
2-Methoxybenzylamine is synthesized through several established organic chemistry routes.

The most common industrial methods involve the reductive amination of 2-

methoxybenzaldehyde or the nucleophilic substitution of a 2-methoxybenzyl halide.

Synthesis Workflows
The following diagrams illustrate the primary synthetic pathways to 2-methoxybenzylamine.
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Synthesis of 2-Methoxybenzylamine

Route 1: Reductive Amination

Route 2: Nucleophilic Substitution
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Caption: Primary synthetic routes to 2-methoxybenzylamine.

Applications in Drug Development
2-Methoxybenzylamine is a versatile building block in medicinal chemistry, primarily serving

as a precursor for the synthesis of complex bioactive molecules.[1] Its applications span

several therapeutic areas.

GABAA Receptor Ligands
The compound is utilized in the preparation of ligands for the GABA-A (γ-aminobutyric acid type

A) receptor, which are investigated as potential analgesic agents.[1] GABAA receptors are the

primary inhibitory neurotransmitter receptors in the central nervous system. Ligands that
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positively modulate these receptors, such as benzodiazepines, typically produce anxiolytic,

sedative, and anticonvulsant effects.

Mechanism of GABAA Receptor Positive Allosteric Modulation

Positive Allosteric Modulator
(Derived from 2-Methoxybenzylamine)

Ligand binds to
allosteric site (e.g., BZD site)

GABA Neurotransmitter

GABA binds to
orthosteric site
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(Ligand-gated ion channel)
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Neuronal Inhibition
(Anxiolytic/Sedative Effect)
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Click to download full resolution via product page

Caption: GABAA receptor modulation by derived ligands.

Protease-Activated Receptor 2 (PAR2) Antagonists
Recent research has demonstrated that benzylamine analogues derived from structures like 2-
methoxybenzylamine can act as effective antagonists for Protease-Activated Receptor 2

(PAR2). PAR2 activation is implicated in inflammatory and metabolic disorders. Antagonists of

this receptor have shown anti-inflammatory activity in preclinical models, highlighting a

promising therapeutic avenue.

Protease-activated receptors are a unique class of G protein-coupled receptors (GPCRs). They

are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand"

that binds to the receptor itself, initiating downstream signaling.
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Caption: Inhibition of PAR2 signaling by derived antagonists.
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Synthesis of Substituted Purines
2-Methoxybenzylamine is also a reagent in the synthesis of 6-substituted purines.[7] Purine

analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites

that interfere with nucleic acid synthesis. The introduction of the 2-methoxybenzylamino group

at the 6-position can significantly alter the biological activity of the purine scaffold.

Safety and Handling
2-Methoxybenzylamine is classified as a corrosive substance that causes severe skin burns

and eye damage.[8] It is essential to handle this chemical with appropriate personal protective

equipment (PPE) in a well-ventilated area, preferably a fume hood.

Hazard Class: Skin Corrosion 1B[5]

GHS Pictogram: GHS05 (Corrosion)[5]

Signal Word: Danger[5]

Hazard Statement: H314 - Causes severe skin burns and eye damage.[5][8]

Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.

Rinse skin with water.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Storage: Store locked up in a cool, dry place under an inert atmosphere.[8]

Experimental Protocols
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The following section provides detailed methodologies for key synthetic procedures involving 2-
methoxybenzylamine.

Protocol 1: Synthesis via Reductive Amination of 2-
Methoxybenzaldehyde
This protocol describes the formation of 2-methoxybenzylamine from its corresponding

aldehyde using sodium borohydride as the reducing agent in a two-step, one-pot procedure.
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Workflow: Reductive Amination Protocol
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Caption: Experimental workflow for reductive amination.
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Materials:

2-Methoxybenzaldehyde

Ammonium formate or aqueous ammonia

A suitable reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride

(NaBH₃CN))

Methanol or Ethanol

Diethyl ether or Dichloromethane

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in

methanol. Add ammonium formate (3.0-5.0 eq) to the solution. Stir the mixture at room

temperature for 1-2 hours to form the intermediate imine. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride

(1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates

the complete consumption of the imine intermediate.

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol under

vacuum. Add water and extract the aqueous layer three times with diethyl ether.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure to yield the crude 2-methoxybenzylamine.
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Further purification can be achieved by vacuum distillation or column chromatography on

silica gel.

Protocol 2: Synthesis of 6-(2-
Methoxybenzylamino)purine
This protocol is an adaptation for the nucleophilic aromatic substitution reaction between 6-

chloropurine and 2-methoxybenzylamine.

Materials:

6-Chloropurine

2-Methoxybenzylamine

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

n-Butanol or 2-Propanol

Diethyl ether

Procedure:

Reaction Setup: To a sealable reaction vessel, add 6-chloropurine (1.0 eq), 2-
methoxybenzylamine (1.2 eq), and n-butanol.

Base Addition: Add triethylamine (2.0 eq) to the suspension.

Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24

hours. Monitor the reaction progress by TLC or LC-MS.

Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate

of the product may form. If so, collect the solid by filtration. If not, concentrate the solvent

under reduced pressure.

Purification: Triturate the crude solid with diethyl ether to remove non-polar impurities. The

product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by

column chromatography on silica gel to yield pure 6-(2-methoxybenzylamino)purine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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